Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-7-coumarinyl phosphate hemipyridine salt is a chemical compound known for its fluorescence properties. It is also referred to as 3-Phenylumbelliferone 7-O-phosphate hemipyridine salt. This compound is used primarily as a chromogenic and fluorogenic substrate for alkaline phosphatase, making it valuable in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-coumarinyl phosphate hemipyridine salt involves the phosphorylation of 3-Phenyl-7-hydroxycoumarin. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-coumarinyl phosphate hemipyridine salt undergoes several types of chemical reactions, including:
Hydrolysis: The phosphate ester can be hydrolyzed to release 3-Phenyl-7-hydroxycoumarin and inorganic phosphate.
Oxidation: The phenyl group can undergo oxidation reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Requires oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Involves nucleophiles like hydroxide ions (OH-) or amines under mild conditions.
Major Products Formed
Hydrolysis: 3-Phenyl-7-hydroxycoumarin and inorganic phosphate.
Oxidation: Various oxidized derivatives of the phenyl group.
Substitution: Substituted phosphate esters depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-7-coumarinyl phosphate hemipyridine salt has a wide range of scientific research applications, including:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of alkaline phosphatase.
Fluorescence Microscopy: Employed as a fluorescent probe for imaging biological samples.
Drug Discovery: Utilized in high-throughput screening assays to identify potential inhibitors of alkaline phosphatase.
Environmental Monitoring: Applied in the detection of phosphatase activity in environmental samples.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alkaline phosphatase. Upon hydrolysis by the enzyme, it releases 3-Phenyl-7-hydroxycoumarin, which exhibits strong fluorescence. This fluorescence can be measured to quantify the enzyme activity. The molecular target is the active site of alkaline phosphatase, where the phosphate ester bond is cleaved .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl phosphate: Another fluorogenic substrate for alkaline phosphatase.
6,8-Difluoro-4-methylumbelliferyl phosphate: A modified version with enhanced fluorescence properties.
3-Phenylumbelliferone: The parent compound without the phosphate group.
Uniqueness
3-Phenyl-7-coumarinyl phosphate hemipyridine salt is unique due to its specific fluorescence properties and its ability to act as a substrate for alkaline phosphatase. Its hemipyridine salt form enhances its solubility and stability, making it more suitable for various biochemical applications compared to other similar compounds .
Properties
Molecular Formula |
C20H16NO6P |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) dihydrogen phosphate;pyridine |
InChI |
InChI=1S/C15H11O6P.C5H5N/c16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-14(11)20-15)21-22(17,18)19;1-2-4-6-5-3-1/h1-9H,(H2,17,18,19);1-5H |
InChI Key |
CDBPKTLZAVAXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.